Cas no 90-24-4 (Xanthoxylin)

Xanthoxylin (Xanthoxylin) is isolated from Zanthoxylum simulans Conclusion: Xanthoxylin has antifungal and antiepileptic effects
Xanthoxylin structure
Xanthoxylin structure
Xanthoxylin
90-24-4
C10H12O4
196.199883460999
MFCD00017243
81755
24882306

Xanthoxylin Properties

Names and Identifiers

    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
    • xanthoxylin
    • 4,6-Dimethoxy-2-hydroxyacetophenone
    • Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone
    • 4',6'-Dimethoxy-2'-hydroxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
    • 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
    • 2-Hydroxy-4
    • [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
    • Xanthoxyline
    • Brevifolin
    • 2-Hydroxy-4,6-dimethoxyacetophenone
    • Brevifolin (Zanthoxylum)
    • Phloracetophenone dimethyl ether
    • Brevifolin (VAN)
    • 2,4-Di-O-methylphloroacetophenone
    • Phloroacetophenone 2,4-dimethyl ether
    • Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • Acetophenone der.
    • 1-Acetyl-2-hydroxy-4,6-dimethoxy
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
    • 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
    • 2-Acetyl-3,5-dimethoxyphenol
    • 2′,4′-Dimethoxy-6′-hydroxyacetophenone
    • 2′-Hydroxy-4′,6′-dimethoxyacetophenone
    • 4′,6′-Dimethoxy-2′-hydroxyacetophenone
    • NSC 17392
    • Phloroacetophenone dimethyl ether
    • MLS002207182
    • SMR001306755
    • SCHEMBL44708
    • 2-Hydroxy-4, 6-dimethoxyacetophenone
    • 4, 6-Dimethoxy-2-hydroxyacetophenone
    • BSPBio_001701
    • XANTHOXYLIN [MI]
    • NCGC00095824-01
    • SPBio_000566
    • NSC17392
    • AKOS015856339
    • BRD-K12260308-001-04-2
    • CHEBI:10070
    • Spectrum5_000237
    • KBioGR_002137
    • NSC-17392
    • SDCCGMLS-0066937.P001
    • BRD-K12260308-001-02-6
    • 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
    • MFCD00017243
    • 2'-hyroxy-4',6'-dimethoxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
    • SY048579
    • EINECS 201-978-3
    • 90-24-4
    • KBioSS_001057
    • 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
    • 2-Hydroxyl-4,6-dimethoxy-acetophenone
    • Spectrum4_001499
    • 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
    • (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
    • NCGC00095824-02
    • HY-N1063
    • XANTHOXYLINE [WHO-DD]
    • AQ-358/42007313
    • DivK1c_006809
    • UNII-Z8RSY5TZPA
    • KBio2_006193
    • KBio2_003625
    • FT-0612544
    • SR-05000002434
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
    • Spectrum3_000181
    • A843476
    • NS00039355
    • SR-05000002434-1
    • 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
    • CHEMBL450288
    • AI3-26010
    • EN300-6477862
    • DTXSID10237981
    • Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • s4781
    • Spectrum_000577
    • Z8RSY5TZPA
    • SpecPlus_000713
    • Spectrum2_000463
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
    • KBio1_001753
    • AS-40799
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
    • AC-35124
    • KBio3_001201
    • Acetophenone,6'-dimethoxy-
    • CCG-38702
    • SPECTRUM200441
    • KBio2_001057
    • Z1255434817
    • 6-Methoxypaeonol
    • CS-0016347
    • 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
    • Q18210424
    • D2683
    • 477-94-1
    • DTXCID60160472
    • +Expand
    • MFCD00017243
    • FBUBVLUPUDBFME-UHFFFAOYSA-N
    • 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
    • O=C(C)C1C(OC)=CC(OC)=CC=1O
    • 1285013

Computed Properties

  • 196.07400
  • 1
  • 4
  • 3
  • 196.074
  • 14
  • 204
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 9
  • 0
  • 55.8
  • 196.20

Experimental Properties

  • 1.61200
  • 55.76000
  • 10067
  • 1.527
  • 185°C/20mmHg(lit.)
  • 79.0 to 82.0 deg-C
  • 185°C/20mm
  • Soluble in hot methanol.
  • Powder
  • 1.172

Xanthoxylin Security Information

Xanthoxylin Customs Data

  • 2914509090
  • China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Xanthoxylin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HUZ-10mg
2-Hydroxy-4,6-dimethoxyacetophenone
90-24-4 95%
10mg
$4.00 2024-04-20
A2B Chem LLC
AB62315-10mg
2'-Hydroxy-4',6'-dimethoxyacetophenone
90-24-4 95%
10mg
$4.00 2024-04-19
Aaron
AR003I3B-100mg
2-Hydroxy-4,6-dimethoxyacetophenone
90-24-4 95%
100mg
$6.00 2024-07-18
abcr
AB117247-1 g
2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%; .
90-24-4 98%
1 g
€76.10 2023-07-20
Apollo Scientific
OR22374-5g
2'-Hydroxy-4',6'-dimethoxyacetophenone
90-24-4 99%
5g
£39.00 2023-09-02
ChemScence
CS-0016347-5g
Xanthoxylin
90-24-4 99.80%
5g
$100.0 2022-04-26
Enamine
EN300-6477862-0.05g
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
90-24-4 95%
0.05g
$19.0 2023-07-09
eNovation Chemicals LLC
D512467-1g
Xanthoxylin
90-24-4 97%
1g
$200 2022-10-15
Key Organics Ltd
AS-40799-1MG
ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
90-24-4 >95%
1mg
£36.00 2023-09-07
MedChemExpress
HY-N1063-100mg
Xanthoxylin
90-24-4 99.93%
100mg
¥150 2024-04-16

Xanthoxylin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, 66 °C
Reference
Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivo
Khatun, Amina; Park, Sun You; Shabir, Nadeem; Nazki, Salik; Kang, A-Rum; et al, Molecules, 2019, 24(5), 887/1-887/16

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC)
Seo, Young Ho; Oh, Yong Jin, Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ;  3 h, 85 °C
Reference
Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry
Lu, Wen-Chien; Sheen, Jenn-Feng; Hwang, Lucy Sun; Wei, Guor-Jien, Journal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → 40 °C; 4 h, 40 °C
Reference
Synthesis of flavone derivatives via N-amination and evaluation of their anticancer activities
Zhang, Ni; Yang, Jin; Li, Ke; Luo, Jun; Yang, Su; et al, Molecules, 2019, 24(15),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt
1.2 rt → 60 °C; overnight, reflux
Reference
Total synthesis of amentoflavone
Park, Hae-Il; Si, Chuan-Ling; Chen, Jianjun, Medicinal Chemistry (Los Angeles, 2015, 5(11), 302/1-302/3

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  9 h, 65 °C
Reference
Synthesis, Cytotoxicity, and Anti-Trypanosoma cruzi Activity of New Chalcones
Aponte, Jose C.; Verastegui, Manuela; Malaga, Edith; Zimic, Mirko; Quiliano, Miguel; et al, Journal of Medicinal Chemistry, 2008, 51(19), 6230-6234

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
The total synthesis of (±)-sanggenol F
Sheng, Xiao; Jia, Xin-Yu; Tang, Fei; Wang, Yang; Hou, Ai-Jun, Tetrahedron, 2017, 73(25), 3485-3491

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  5 min, -10 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines
Bazin, Marc-Antoine; Bodero, Lizeth; Tomasoni, Christophe; Rousseau, Benedicte; Roussakis, Christos; et al, European Journal of Medicinal Chemistry, 2013, 69, 823-832

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 8 h, 56 °C
1.2 Reagents: Water
Reference
Total Synthesis of Mulberry Diels-Alder-Type Adducts Kuwanons G and H
Luo, Si-Yuan; Tang, Zhuo-Ya; Li, Qingjiang ; Weng, Jiang ; Yin, Sheng ; et al, Journal of Organic Chemistry, 2021, 86(6), 4786-4793

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitors
Zima, Vaclav; Radilova, Katerina; Kozisek, Milan; Albinana, Carlos Berenguer; Karlukova, Elena; et al, European Journal of Medicinal Chemistry, 2020, 208,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 4 - 5 h, rt
Reference
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design
Wang, Shuxiang; Li, Bo; Liu, Bo; Huang, Min; Li, Deyi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
Reference
Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B
Liu, Hao-ran; Huang, Xue-qin; Lou, Ding-hui; Liu, Xian-jun; Liu, Wu-kun; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4749-4753

Xanthoxylin Raw materials

Xanthoxylin Preparation Products

Xanthoxylin Suppliers

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